molecular formula C11H14N2O2S B5533380 methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate

methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate

Cat. No. B5533380
M. Wt: 238.31 g/mol
InChI Key: CEWNXWJNUZLKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate, also known as MECAB, is a chemical compound that belongs to the class of thioamide derivatives. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of cell growth and survival. methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix proteins. This inhibition leads to the suppression of tumor cell invasion and metastasis.
Biochemical and Physiological Effects:
methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in various animal models. methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its relatively high cost and limited availability. Additionally, methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate may exhibit different biological activities depending on the cell type and experimental conditions, which can complicate data interpretation.

Future Directions

There are several future directions for the study of methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to explore its mechanism of action in more detail, with a focus on identifying its molecular targets and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration route for methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate in various experimental models.

Synthesis Methods

Methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate can be synthesized by reacting 3-aminobenzoic acid with ethyl isothiocyanate in the presence of a suitable solvent and a catalyst. The reaction yields methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate as a white crystalline solid with a melting point of 120-122°C. The purity of the compound can be determined by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

Methyl 3-{[(ethylamino)carbonothioyl]amino}benzoate has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

properties

IUPAC Name

methyl 3-(ethylcarbamothioylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-3-12-11(16)13-9-6-4-5-8(7-9)10(14)15-2/h4-7H,3H2,1-2H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWNXWJNUZLKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(ethylcarbamothioylamino)benzoate

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